molecular formula C6H6O4Zn B081305 Zinc acrylate CAS No. 14643-87-9

Zinc acrylate

Cat. No. B081305
CAS RN: 14643-87-9
M. Wt: 207.5 g/mol
InChI Key: XKMZOFXGLBYJLS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of zinc acrylate involves chemoselective transesterification processes, where hard zinc alkoxide generation facilitates the selective transformation of acrylate derivatives. This method, utilizing catalytic zinc clusters and dimethylamino)pyridine, allows for the production of functionalized acrylate derivatives under mild conditions, showcasing the chemical versatility and efficiency of zinc acrylate synthesis (Nakatake, Yazaki, & Ohshima, 2016).

Molecular Structure Analysis

The molecular structure of zinc acrylate compounds, such as dichloro(ethylenediamine-N,N-di-3-propionato)zinc, has been elucidated through various spectroscopic and crystallographic techniques. These studies reveal the coordination polyhedra around zinc atoms and provide insights into the geometric and electronic structures that underpin the reactivity and properties of zinc acrylate derivatives (Tsirul’nikova et al., 2017).

Chemical Reactions and Properties

Zinc acrylate undergoes various chemical reactions, demonstrating its reactivity and functional versatility. The compound is involved in polymerization processes, where it acts as a catalyst or reactant to form polyacrylate materials with high molecular weight and specific properties. Such reactivity is fundamental to its application in creating functional polymers and materials (Garner et al., 2006).

Physical Properties Analysis

The physical properties of zinc acrylate, including its solubility, thermal stability, and polymerization characteristics, have been extensively studied. These properties are crucial for its application in the synthesis of copolymers and composites, where its ability to improve material performance and durability is leveraged (Xie Zhi-pen, 2014).

Chemical Properties Analysis

The chemical behavior of zinc acrylate, particularly in reactions leading to the formation of composites and nanomaterials, underscores its utility in materials science. The synthesis of zinc oxide nanoparticle-loaded polymers demonstrates the potential of zinc acrylate in creating advanced materials with desirable optical, electronic, and mechanical properties (Bajpai, Jadaun, & Tiwari, 2016).

Scientific Research Applications

Summary of the Application

Zinc-based acrylate copolymers (ZnPs) are used in marine antifouling applications. They are designed to prevent marine biofouling, a severe problem affecting ocean exploitation and utilization .

Methods of Application or Experimental Procedures

ZnPs are synthesized using a bifunctional zinc acrylate monomer (ZnM) as a new self-polishing monomer, and three acrylate monomers (namely, methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate) are used as comonomers . The antifouling coatings are prepared using these ZnPs as the matrix material .

Results or Outcomes

The prepared coatings showed excellent antifouling performance, inhibiting the settlement of barnacles in both the South China Sea for 9 months and in the Yellow Sea for at least 15 months . They also exhibited ideal antifouling properties with little silt and biological mucosa adhered to the surface after 6 months, and corresponding coatings exhibited little biofouling after 16 months in the ocean .

2. Production of Specialty Rubber Products

Summary of the Application

Zinc Acrylate is primarily used in the production of specialty rubber products such as belts and hoses for automobiles .

Results or Outcomes

The outcomes of this application are the production of specialty rubber products such as belts and hoses for automobiles .

3. Self-Polishing Coatings

Summary of the Application

Zinc acrylate is used in the synthesis of self-polishing copolymers for marine anti-biofouling applications .

Methods of Application or Experimental Procedures

Self-polishing copolymers containing two different Zinc acrylate monomers in varying ratios are designed and synthesized .

Results or Outcomes

The outcomes of this application are the production of self-polishing coatings that are effective for marine anti-biofouling in static or low flow conditions .

4. Geo-Construction

Summary of the Application

Zinc acrylate is used to stabilize steep slopes in construction, highway cuts, and other disturbed soils in geo-construction .

Results or Outcomes

The outcomes of this application are the stabilization of steep slopes in construction, highway cuts, and other disturbed soils .

5. Self-Polishing Coatings

Summary of the Application

Zinc acrylate is used in the synthesis of self-polishing copolymers for marine anti-biofouling applications .

Methods of Application or Experimental Procedures

Self-polishing copolymers containing two different Zinc acrylate monomers in varying ratios are designed and synthesized .

Results or Outcomes

The outcomes of this application are the production of self-polishing coatings that are effective for marine anti-biofouling in static or low flow conditions .

6. Geo-Construction

Summary of the Application

Zinc acrylate is used to stabilize steep slopes in construction, highway cuts, and other disturbed soils in geo-construction .

Results or Outcomes

The outcomes of this application are the stabilization of steep slopes in construction, highway cuts, and other disturbed soils .

Safety And Hazards

Zinc Acrylate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation and an allergic skin reaction . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

The results of a study highlight that the biocidal ZnP-based coatings are highly promising candidates for marine antifouling applications . The grafted BIT–zinc acrylate resin not only exhibits excellent antifouling properties but also a significant self-polishing performance, providing a novel strategy to design a long-term antifouling resin with stable antifoulant release .

properties

IUPAC Name

zinc;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZOFXGLBYJLS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name Zinc acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1027768
Record name Zinc acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Zinc acrylate

CAS RN

14643-87-9
Record name Zinc acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4720M0PK19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In this experiment, acrylic acid was reacted with zinc carbonate to form zinc acrylate prior to addition of the other components. The reagent systems was prepared to contain 8% acrylic acid, 6.9% zinc carbonate, 0.25% MBA, 8% DMDHEU, 2% polyethylene softener, 0.1% wetting agent, and 0.5% K2S2O8. Samples of fabric that were impregnated with this reagent solution to wet pickups of approximately 110% were placed on pin frames in heat-resistant plastic bags that were flushed with nitrogen and sealed. In these bags, fabrics were subjected to 3 different curing conditions: (a) 120° C for 10 minutes followed 160° C for 5 minutes, (b) 120° C for 10 minutes followed by removal from bag and 160° C for 5 minutes, and (c) at 160° C for 15 minutes. The samples of fabric were rinsed extensively in hot-running tap water and line dried. Weight increases due to reaction of reagents were (a) 22.2%, (b) 23.6%, and (c) 21.7%; the DP appearance ratings for these 3 samples were 4.2, 4.5, and 4.3, respectively. The textile performance properties are summarized in Table I. In all three cases attractive levels of resilience and Accelerotor abrasion resistance were obtained. Sample (a) was tested and found to be 100% effective against S. epidermidis in the modified Quinn test.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

An equivalent of zinc carbonate was added to acrylic acid in dilute solution to obtain a solution of zinc acrylate. From this solution and other ingredients, there was prepared an aqueous solution containing 1% acrylic acid, 0.9% zinc carbonate, 0.25% MBA, 8% DMDHEU, 2% polyethylene softener, 0.1% wetting agent, and 0.5% K2S2O8. Cotton printcloth was impregnated in this reagent solution to a wet pickup of approximately 105%. The wet fabric was placed on pin frames in heat-resistant plastic bags that were flushed with nitrogen. The samples of fabrics in the bags were subjected to heating in forced-draft ovens at 120° C for 10 minutes, immediately followed by 160° C for 5 minutes. The samples of fabric were washed extensively in hot running tap water and line dried. The weight gain due to add-on of reagent was 7.1%; the nitrogen incorporated into the fabric was 0.88% and the zinc incorporated was 0.39%. The DP appearance rating was 3.1. Textile properties are summarized in Table I and antibacterial properties are summarized in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a jacketed kneader made of SUS-316, 10 liters in inner volume, 5,926 g of toluene as an organic solvent and 11.4 g of sodium dioctyl sulfosuccinate (produced by Kao Co., Ltd. and marketed under trademark designation of "Pellex OT-P") as an anionic surfactant were placed, then 1,411 g of zinc oxide was added thereto and stirred to be suspended therein and, with the internal temperature of the kneader kept at 40° C., a solution of 540 g of stearic acid as a higher fatty acid in 1,809 g of toluene was added to the stirred suspension over a period of one hour, and the suspension and the added solution were left reacting for 2 hours. Then, the internal temperature of the kneader was cooled to 15° C. and 2,362 g of acrylic acid was added to the reaction mixture therein gradually over a period of 3 hours so as to elevate the temperature to 35° C. and they were left reacting at 40° C. for 4 hours. The reaction mixture was gradually heated to 50° C. under a reduced pressure so as to allow the pressure to reach 20 Torrs and effect the expulsion of the water formed by the reaction and toluene by distillation over a period of 5 hours and obtain 3,988 g of zinc acrylate containing zinc stearate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
catalyst
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
540 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a 4000 liter jacketed stainless steel reactor, at room temperature, were fed successively toluene (1472 kg), zinc oxide (310 kg, 99% purity, 3.77 kmol) and stearic acid (56.0 kg, 0.197 kmol). Then, the temperature was raised to 55±5° C. To the reactor was added dropwise acrylic acid (506 kg, 7.02 kmol) over 2.5 hours, and continued the stirring while keeping at this temperature for additional 2 hours in order to complete the reaction. To this reaction mixture was added Sinopol 1536 (2.0 kg, HLB 12.8, comprising mainly polyoxyethylene alkyl ether). After stirring for additional 30 minutes, the resulting cream-like mixture was fed into a paddle dryer for distilling off toluene and water under reduced pressure, and pulverizing the powder. A modified zinc acrylate as a white fine powder was thus obtained (780 kg, 96.7% yield). Moisture content is<0.5 wt %, acryl content is 56.1 wt % and an analyzed ash content is 38 wt %. IR spectrum (KBr): λ 2917, 2848, 1644, 1575, 1522, 1447, 1433, 1373, 1365, 1274, 1067, 974 cm−1. After discharging the material, no cluster stuck on the blade in the dryer was observed, and no cake was detected in the powder.
Quantity
310 kg
Type
reactant
Reaction Step One
Quantity
56 kg
Type
reactant
Reaction Step Two
Quantity
506 kg
Type
reactant
Reaction Step Three
[Compound]
Name
polyoxyethylene alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1472 kg
Type
solvent
Reaction Step Five
Yield
96.7%

Synthesis routes and methods V

Procedure details

U.S. Pat. No. 5,789,616 disclosed a process comprising adding at the first an anionic surfactant, sodium dioctyl sulfosuccinate, in toluene, following with adding successively zinc oxide, fatty acid and acrylic acid, and, after completion of the reaction, drying by distillation at a reduced pressure, and pulverizing and sieving the thus produced crude product to yield a modified zinc acrylate powder having a particle size characterized in that 64% of particles<44 μm, 54% of particles<10 μm, and 41% of particles<5 μm, while the part that had a particle size of>105 μm and must be removed by sieving was estimated to be 31%. The anionic surfactant, i.e. sodium dicotyl sulfosuccinate, used in this technique to be added at the first stage of the reaction might cause the swelling of the content in the reaction mixture such that in the subsequent addition of acrylic acid, might lead to local thickening and hence difficulty for stirring, and therefore, the reaction could be completely only through slow addition of raw material and postponing the reaction time. This might be the cause that made the zinc acrylate powder thus produced coarser and the particle size distributions non-uniform. On the other hand, it had an advantage that the trouble of sticking the wall of the reactor and the drying tank in the course of drying could be avoided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc acrylate
Reactant of Route 2
Zinc acrylate
Reactant of Route 3
Zinc acrylate
Reactant of Route 4
Zinc acrylate
Reactant of Route 5
Zinc acrylate
Reactant of Route 6
Zinc acrylate

Citations

For This Compound
751
Citations
Y Yonehara, H Yamashita, C Kawamura… - Progress in Organic …, 2001 - Elsevier
… The monomer compositions were varied under the constant zinc acrylate content ( Zn =0.123 mol /100 g resin ) in R1–R10, and the zinc acrylate content was varied under the same …
Number of citations: 109 www.sciencedirect.com
J Wang, Z Zhao, F Hu, H Song, Q **e, X Wan… - Chemical Engineering …, 2023 - Elsevier
… Briefly, the poly zinc acrylate (PZA) coated Zn (denoted as [email protected]) electrode was prepared by mixing 0.01 g zinc acrylate (ZA) and 0.0002 g photoinitiator 2,2-…
Number of citations: 4 www.sciencedirect.com
KA Abzaeva, MG Voronkov… - Doklady Biological …, 2009 - search.proquest.com
ABZAEVA et al. 10 ml of thioglycolic medium and two with 10 ml of Sabouraud’s medium. Ziacryl substance (1 ml) at respective concentration (1, 2, and 5%) and respective test strain …
Number of citations: 10 search.proquest.com
YJ Jeong, TK An, DJ Yun, LH Kim, S Park… - … applied materials & …, 2016 - ACS Publications
… In this study, we used a photocurable polymer precursor, zinc acrylate (or zinc diacrylate, ZDA), to conveniently fabricate photopatternable ZnO thin films for use as the active layers of n-…
Number of citations: 45 pubs.acs.org
R Chen, Y Li, L Tang, H Yang, Z Lu, J Wang, L Liu… - RSC …, 2017 - pubs.rsc.org
… less flexible as the zinc acrylate content increased. Therefore… synthesized using a bifunctional zinc acrylate monomer (ZnM) … The molar ratio of zinc acrylate monomer to the comonomers …
Number of citations: 37 pubs.rsc.org
J Zhang, M Zhang, K Zhang - Journal of Membrane Science, 2014 - Elsevier
… Its monomer, zinc acrylate, is commercially available and the … The zinc acrylate (ZA) will be thermally polymerized into PZA … for another 2 h for zinc acrylate to be polymerized. Finally, …
Number of citations: 23 www.sciencedirect.com
WM Yun, J Jang, S Nam, YJ Jeong, LH Kim… - Journal of Materials …, 2012 - pubs.rsc.org
… Polymeric zinc acrylate (pZA) was introduced as an organic … OTFTs encapsulated with 6.5 pairs of polymeric zinc acrylate/silicon … produced a condensed polymeric zinc acrylate film. …
Number of citations: 22 pubs.rsc.org
M Eren, HK Can - Progress in Organic Coatings, 2019 - Elsevier
… On the other hand, if nano ZnO is added to acrylic or methacrylic acid containing monomer mixture during polymerization, formation of zinc acrylate or methacrylate is inevitable, …
Number of citations: 13 www.sciencedirect.com
E Karadağ, H Ödemiş, S Kundakçi… - Advances in Polymer …, 2016 - Wiley Online Library
The aim of this study was to investigate the equilibrium swelling and sorption properties of a series of chemically cross‐linked highly swollen hybrid composite hydrogel systems …
Number of citations: 16 onlinelibrary.wiley.com
SM Kim, AY Kim, I Lee, H Park… - Journal of Nanoscience …, 2016 - ingentaconnect.com
Self-polishing copolymers containing two different Zn acrylate monomers in varying ratios were designed and synthesized for marine anti-biofouling applications. Zinc methacrylate is a …
Number of citations: 7 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.